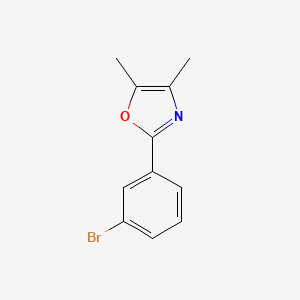

Oxazole, 2-(3-bromophenyl)-4,5-dimethyl-

Description

Oxazole, 2-(3-bromophenyl)-4,5-dimethyl- (C₁₁H₁₀BrNO) is a substituted oxazole featuring a meta-bromophenyl group at position 2 and methyl groups at positions 4 and 4. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications.

Properties

IUPAC Name |

2-(3-bromophenyl)-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTDSVZFTBOFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC(=CC=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478808 | |

| Record name | Oxazole, 2-(3-bromophenyl)-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832076-75-2 | |

| Record name | Oxazole, 2-(3-bromophenyl)-4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogues

Positional Isomers of Bromophenyl Substituents

- 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (C₁₁H₁₂BrNO): Features an ortho-bromophenyl group and a partially saturated oxazole ring (4,5-dihydro structure). Synthesized using organotin reagents, highlighting its utility in polymer precursor chemistry . Molecular weight: ~254.1 g/mol (vs. ~252.1 g/mol for the target compound).

- 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (C₁₂H₁₄BrNO): Contains a para-bromophenyl group and a propan-2-yl substituent. Higher molecular weight (~280.1 g/mol) due to additional methyl groups .

Variations in Oxazole Substituents

- 2-Ethyl-4,5-dimethyloxazole (C₇H₁₁NO): Lacks a bromophenyl group but shares methyl substituents at positions 4 and 5. Molecular weight: ~125.2 g/mol, significantly lower than the target compound .

- 2-(9-Decen-1-yl)-4,5-dihydrooxazole (C₁₃H₂₃NO): Substituted with a long alkenyl chain, leading to increased hydrophobicity (molecular weight: ~209.3 g/mol) .

Physicochemical Properties

Q & A

Basic: What are the common synthetic routes for 2-(3-bromophenyl)-4,5-dimethyloxazole?

Answer:

The synthesis of this oxazole derivative typically involves cyclization or coupling strategies. Two key methodologies are:

- Robinson-Gabriel Cyclodehydration : A ketoamide intermediate, derived from 2-aminoacetophenone and carboxylic acids, undergoes cyclization using phosphorus oxychloride (POCl₃) .

- Palladium-Catalyzed Cross-Coupling : A 2-(2-bromoaryl)oxazole intermediate reacts with aryl boronic acids under Suzuki-Miyaura conditions to introduce the 3-bromophenyl group .

Optimization factors : Solvent choice (e.g., dichloromethane, acetonitrile), catalyst (e.g., Pd(PPh₃)₄), and temperature (often 80–100°C) significantly impact yield and purity .

Basic: How is 2-(3-bromophenyl)-4,5-dimethyloxazole characterized after synthesis?

Answer:

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substituent positions (e.g., methyl groups at C4/C5, bromophenyl at C2) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀BrNO) .

- Infrared Spectroscopy (IR) : Stretching frequencies (e.g., C-Br ~560 cm⁻¹, C=N ~1600 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves bond angles and crystallographic packing (if single crystals are obtained) .

Advanced: What are the key considerations in optimizing reaction yield for its synthesis?

Answer:

Critical parameters include:

- Precursor Purity : Impurities in 2-aminoacetophenone or boronic acids reduce coupling efficiency .

- Catalyst Loading : Excess Pd catalyst (>5 mol%) may lead to side reactions; optimal loading is 2–3 mol% .

- Reaction Time : Under-reaction leaves uncyclized intermediates; over-reaction degrades the product (monitor via TLC) .

- Workup Strategy : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Advanced: How does the bromophenyl substituent influence the compound’s reactivity?

Answer:

The 3-bromophenyl group:

- Electron-Withdrawing Effects : Enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitutions (e.g., Suzuki couplings at the bromine site) .

- Steric Effects : The meta-bromo position minimizes steric hindrance, allowing regioselective modifications compared to ortho/para isomers .

- Photostability : Bromine increases UV absorption, requiring light-protected storage to prevent degradation .

Advanced: What biological activities have been reported, and how are they assessed?

Answer:

- Antimicrobial Activity : Tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Anticancer Potential : Evaluated through cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values compared to reference drugs .

- Mechanistic Insights : Preliminary SAR studies suggest the bromophenyl group enhances membrane permeability, but exact targets (e.g., enzyme inhibition) require further validation .

Advanced: Are there computational studies predicting interactions with biological targets?

Answer:

While direct computational data for this compound is limited, analogous oxazoles have been studied via:

- Molecular Docking : Simulates binding to kinases (e.g., EGFR) or tubulin, highlighting hydrophobic interactions with the bromophenyl group .

- DFT Calculations : Predicts electron density distribution, identifying reactive sites (e.g., C5-methyl as a potential metabolic liability) .

Research Gap : No explicit MD simulations or QSAR models are reported for this derivative, indicating an area for further study .

Advanced: How do structural analogs compare in terms of activity and synthesis?

Answer:

-

Analog Comparison :

-

Synthetic Challenges : Bromine’s reactivity necessitates inert atmospheres (N₂/Ar) to prevent debromination during coupling steps .

Advanced: How are contradictions in reported data (e.g., yield, activity) addressed?

Answer:

Discrepancies arise from:

- Reaction Conditions : Varying solvent purity (e.g., anhydrous vs. technical-grade DMF) alters yields by ±15% .

- Biological Assay Variability : Cell line-specific responses (e.g., HepG2 vs. A549) lead to conflicting IC₅₀ values; standardized protocols (e.g., CLSI guidelines) mitigate this .

- Characterization Limits : Impurities in early syntheses (e.g., unreacted 2-aminoacetophenone) may falsely inflate bioactivity readings; rigorous HPLC purity checks (>95%) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.